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molecular formula C7H10N2O3 B3056266 1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 69998-14-7

1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B3056266
M. Wt: 170.17 g/mol
InChI Key: AGNALZPVBQTXDZ-UHFFFAOYSA-N
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Patent
US04581451

Procedure details

350 ml of phosphorus oxychloride containing 15 ml of water are slowly run into 75 g (0.44 mole) of 1-isopropyl barbituric acid. After the violent exothermic reaction has abated, the reaction mixture is refluxed for 1 hour. The excess POCl3 is removed by evaporation in vacuo and the oily residue is poured onto ice, giving a precipitate which is filtered, washed with ice water and dried. 55 g of yellowish crystals are thus obtained.
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[CH:6]([N:9]1[C:16](=[O:17])[CH2:15][C:13](=O)[NH:12][C:10]1=[O:11])([CH3:8])[CH3:7]>O>[CH:6]([N:9]1[C:16](=[O:17])[CH:15]=[C:13]([Cl:3])[NH:12][C:10]1=[O:11])([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
350 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
75 g
Type
reactant
Smiles
C(C)(C)N1C(=O)NC(=O)CC1=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the violent exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The excess POCl3 is removed by evaporation in vacuo
ADDITION
Type
ADDITION
Details
the oily residue is poured onto ice
CUSTOM
Type
CUSTOM
Details
giving a precipitate which
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with ice water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1C(NC(=CC1=O)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 55 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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